REACTION_CXSMILES
|
C[O-].[Na+].ClC1C=CC=CC=1.CO[C:13](=[O:18])[C:14]([O:16][CH3:17])=[O:15].[CH3:19][C:20]([C:22]([CH3:25])([CH3:24])[CH3:23])=[O:21]>CO>[CH3:17][O:16][C:14](=[O:15])[C:13]([CH2:19][C:20](=[O:21])[C:22]([CH3:25])([CH3:24])[CH3:23])=[O:18] |f:0.1|
|
Name
|
sodium methyate
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
molten
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
is subsequently stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The methanol is distilled off at 65° C. in the course of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
It is heated
|
Type
|
DISTILLATION
|
Details
|
is distilled off in the course of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Neutralisation with sulphuric acid, separation of the phases and distillation of the organic phase
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)CC(C(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |